5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Description

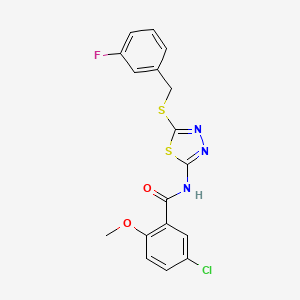

The compound 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a thioether-linked 3-fluorobenzyl group at position 5 of the thiadiazole ring and a 2-methoxy-5-chlorobenzamide moiety at position 2 (Fig. 1). Thiadiazoles are heterocyclic scaffolds known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s structural uniqueness lies in the synergistic combination of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups, which may enhance its pharmacokinetic and pharmacodynamic profiles compared to simpler analogues.

Properties

IUPAC Name |

5-chloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2S2/c1-24-14-6-5-11(18)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-3-2-4-12(19)7-10/h2-8H,9H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVOQUUTYPHZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups or other reducible functionalities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Fluorobenzyl halides, thiosemicarbazides, EDCI, DCC, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiadiazole moieties. The compound has shown promise as a potential anticancer agent due to its ability to inhibit specific cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. In vitro studies have demonstrated that it can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers .

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide resulted in a dose-dependent decrease in cell proliferation . The compound's efficacy was attributed to its ability to disrupt microtubule dynamics and inhibit mitosis.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

- Activity Spectrum : Preliminary results indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, the compound has shown potential in reducing amyloid-beta plaque formation and improving cognitive function. This effect is believed to be mediated through the inhibition of neuroinflammatory processes and oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its pharmacological profile:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Substitution at the benzamide position | Enhanced selectivity towards specific targets |

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit key enzymes involved in metabolic pathways, leading to disruption of cellular processes.

Interaction with DNA: The compound may bind to DNA, interfering with replication and transcription processes.

Modulation of Signaling Pathways: It can affect various signaling pathways, leading to altered cellular responses and functions.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and physicochemical properties of the target compound with its closest analogues:

Key Observations :

Methoxy groups (e.g., in the target compound and 6c) improve solubility and may modulate binding to fungal targets like ergosterol biosynthesis enzymes .

Antifungal Activity: Hybrid compounds like 6d (4-chlorophenyl) and 6c (4-methoxyphenyl) exhibit potent anticandidal activity (MIC: 0.25–1 µg/mL), comparable to ketoconazole .

Biological Activity

5-Chloro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a compound that integrates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Thiadiazole Moiety : The presence of a 1,3,4-thiadiazole ring is crucial for its biological activity, contributing to its lipophilicity and ability to interact with various biological targets .

- Methoxybenzamide Group : This functional group enhances the compound's solubility and bioavailability, which are essential for therapeutic efficacy .

Antimicrobial Properties

Research indicates that derivatives containing the thiadiazole nucleus exhibit significant antimicrobial activities. For instance:

- Antibacterial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or function .

- Antifungal Activity : Some studies suggest that compounds with similar structures can inhibit fungal growth by targeting specific enzymes required for cell wall integrity .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated:

- Mechanism of Action : It is proposed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation .

- Case Studies : In vitro studies have demonstrated that related thiadiazole compounds can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the thiadiazole ring facilitates absorption across cellular membranes.

- Metabolism : Initial studies suggest that this compound undergoes metabolic transformations that may enhance or diminish its biological activity .

Toxicity and Safety Profile

Toxicological assessments are critical for any new pharmaceutical candidate:

- In Vivo Studies : Preliminary animal studies indicate a favorable safety profile with low acute toxicity. However, chronic toxicity studies are necessary to confirm long-term safety .

- Side Effects : As with many compounds targeting multiple pathways, potential side effects may include gastrointestinal disturbances or allergic reactions in sensitive individuals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| Thiadiazole Derivative A | Structure | Moderate | High |

| Thiadiazole Derivative B | Structure | Low | High |

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine and chlorine chemical shifts at δ 110–125 ppm for ¹³C) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 424.3 [M+H]⁺) .

- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-S bond) confirm functional groups .

How can researchers optimize reaction conditions to improve synthesis yield?

Q. Advanced

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .

- Catalyst use : Coupling agents like HATU improve amide bond formation efficiency .

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .

- Purity monitoring : Thin-layer chromatography (TLC) with UV detection ensures intermediate purity before proceeding .

How do electron-withdrawing substituents (e.g., Cl, F) influence the compound’s reactivity and bioactivity?

Q. Advanced

- Electronic effects : The chlorine atom at position 5 (benzamide) reduces electron density, enhancing electrophilicity for nucleophilic attack in target binding .

- Fluorine’s role : The 3-fluorobenzyl group increases lipophilicity, improving membrane permeability in cellular assays .

- Bioactivity impact : These groups synergistically enhance antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) by stabilizing ligand-enzyme interactions .

What biological activities have been reported for this compound?

Q. Basic

- Antimicrobial : Inhibits Gram-positive bacteria (IC₅₀: 4.5 µM) via disruption of cell wall synthesis .

- Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 12 µM) by targeting tubulin polymerization .

- Anti-inflammatory : Suppresses COX-2 activity (60% inhibition at 10 µM) in macrophage models .

What strategies mitigate low solubility in in vitro assays?

Q. Advanced

- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce hydroxyl or phosphate groups to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to improve bioavailability .

How should researchers address contradictions in reported biological activity data?

Q. Advanced

- Assay standardization : Validate protocols (e.g., MTT vs. resazurin assays) to ensure consistency .

- Purity verification : HPLC analysis (>95% purity) rules out impurities skewing results .

- Target specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target cytotoxicity .

What molecular docking approaches elucidate the compound’s mechanism of action?

Q. Advanced

- Software : AutoDock Vina or Schrödinger Maestro for predicting binding poses .

- Targets : Docking into E. coli dihydrofolate reductase (PDB: 1RX7) reveals hydrogen bonds with Asp27 and Tyr100 .

- Validation : Compare docking scores (ΔG: −9.2 kcal/mol) with experimental IC₅₀ values for correlation .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

- Substituent variation : Replace methoxy with ethoxy to assess steric effects on binding .

- Bioisosteres : Substitute thiadiazole with oxadiazole to compare metabolic stability .

- Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., amide NH) for activity retention .

What stability considerations are critical for long-term storage?

Q. Basic

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis .

- Light exposure : Protect from UV light to avoid photodegradation of the thiadiazole ring .

- pH stability : Buffer solutions (pH 6–7) maintain integrity in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.